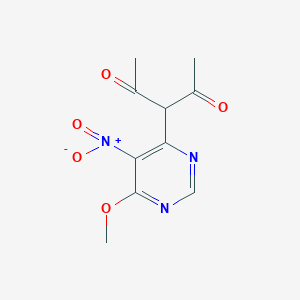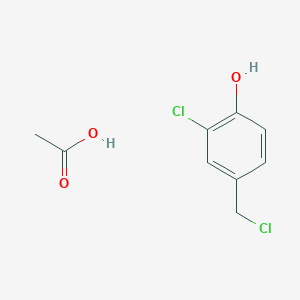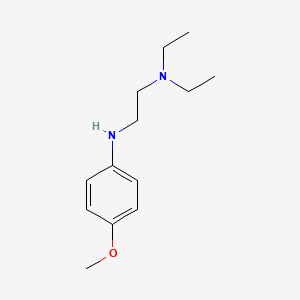![molecular formula C7H11IO2 B14377108 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol CAS No. 88558-52-5](/img/structure/B14377108.png)
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is an organic compound that features both an iodine atom and a hydroxyl group. This compound is of interest due to its unique structure, which combines an iodopropynyl group with a butanol backbone. It is used in various applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butan-2-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of butan-2-ol attacks the iodopropynyl group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives, such as azides or thiols.
Aplicaciones Científicas De Investigación
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving iodine.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar structure but lacks the butanol moiety.
3-Iodo-2-propynyl butylcarbamate: Contains a carbamate group instead of a hydroxyl group.
3-Iodoprop-2-yn-1-yl acetate: Features an acetate group instead of a hydroxyl group.
Uniqueness
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is unique due to its combination of an iodopropynyl group with a butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in its analogs.
Propiedades
Número CAS |
88558-52-5 |
|---|---|
Fórmula molecular |
C7H11IO2 |
Peso molecular |
254.07 g/mol |
Nombre IUPAC |
3-(3-iodoprop-2-ynoxy)butan-2-ol |
InChI |
InChI=1S/C7H11IO2/c1-6(9)7(2)10-5-3-4-8/h6-7,9H,5H2,1-2H3 |
Clave InChI |
JQVSKKFGIVTTIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OCC#CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


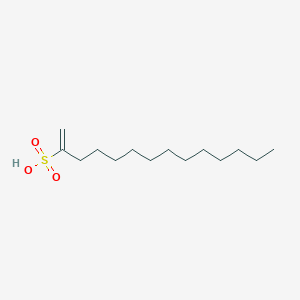

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
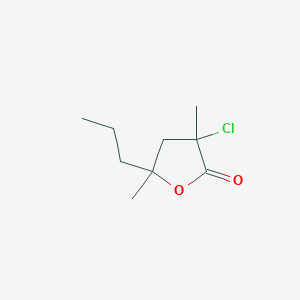
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
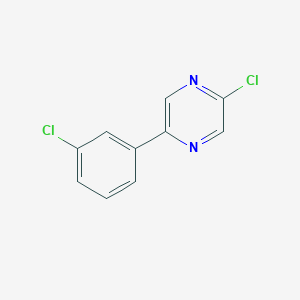
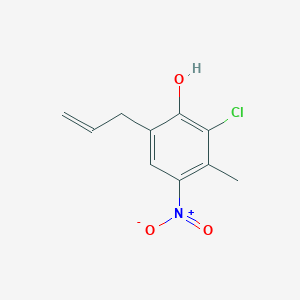
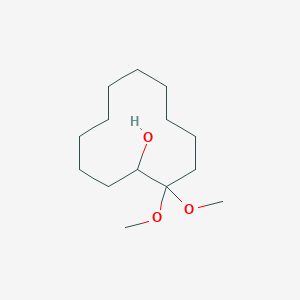
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
